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molecular formula C9H16O B147574 3,3,5-Trimethylcyclohexanone CAS No. 873-94-9

3,3,5-Trimethylcyclohexanone

Cat. No. B147574
M. Wt: 140.22 g/mol
InChI Key: POSWICCRDBKBMH-UHFFFAOYSA-N
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Patent
US03947406

Procedure details

To a stirred mixture of cycloheptanone (73.2 g.) and ethanol (200 cc.), containing ammonium acetate (6.4 g.) and kept at or below 0°C was added 1-amino-3,3,5-trimethylcyclohexyl hydroperoxide (69.2 g.; 76% pure). After the solid had dissolved (5 hours) the solution was stored at 0°C overnight and the product worked up as in the previous Examples. There were obtained unreacted cycloheptanone, and dihydroisophorone, and fractions (57.5 g.) b.p. 124° - 130°/0.3 mm.Hg., peroxide equivalent 283, perchloric acid equivalent 278 shown by mass spectroscopy to contain the peroxide ##SPC30##
Quantity
73.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step Two
Name
1-amino-3,3,5-trimethylcyclohexyl hydroperoxide
Quantity
69.2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C([O-])(=O)C.[NH4+].N[C:15]1([O:24]O)[CH2:20][CH:19]([CH3:21])[CH2:18][C:17]([CH3:23])([CH3:22])[CH2:16]1>C(O)C>[C:1]1(=[O:8])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:21][CH:19]1[CH2:18][C:17]([CH3:23])([CH3:22])[CH2:16][C:15](=[O:24])[CH2:20]1 |f:1.2|

Inputs

Step One
Name
Quantity
73.2 g
Type
reactant
Smiles
C1(CCCCCC1)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
6.4 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Three
Name
1-amino-3,3,5-trimethylcyclohexyl hydroperoxide
Quantity
69.2 g
Type
reactant
Smiles
NC1(CC(CC(C1)C)(C)C)OO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
below 0°C
DISSOLUTION
Type
DISSOLUTION
Details
After the solid had dissolved (5 hours) the solution
Duration
5 h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CCCCCC1)=O
Name
Type
product
Smiles
CC1CC(=O)CC(C1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03947406

Procedure details

To a stirred mixture of cycloheptanone (73.2 g.) and ethanol (200 cc.), containing ammonium acetate (6.4 g.) and kept at or below 0°C was added 1-amino-3,3,5-trimethylcyclohexyl hydroperoxide (69.2 g.; 76% pure). After the solid had dissolved (5 hours) the solution was stored at 0°C overnight and the product worked up as in the previous Examples. There were obtained unreacted cycloheptanone, and dihydroisophorone, and fractions (57.5 g.) b.p. 124° - 130°/0.3 mm.Hg., peroxide equivalent 283, perchloric acid equivalent 278 shown by mass spectroscopy to contain the peroxide ##SPC30##
Quantity
73.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step Two
Name
1-amino-3,3,5-trimethylcyclohexyl hydroperoxide
Quantity
69.2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C([O-])(=O)C.[NH4+].N[C:15]1([O:24]O)[CH2:20][CH:19]([CH3:21])[CH2:18][C:17]([CH3:23])([CH3:22])[CH2:16]1>C(O)C>[C:1]1(=[O:8])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:21][CH:19]1[CH2:18][C:17]([CH3:23])([CH3:22])[CH2:16][C:15](=[O:24])[CH2:20]1 |f:1.2|

Inputs

Step One
Name
Quantity
73.2 g
Type
reactant
Smiles
C1(CCCCCC1)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
6.4 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Three
Name
1-amino-3,3,5-trimethylcyclohexyl hydroperoxide
Quantity
69.2 g
Type
reactant
Smiles
NC1(CC(CC(C1)C)(C)C)OO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
below 0°C
DISSOLUTION
Type
DISSOLUTION
Details
After the solid had dissolved (5 hours) the solution
Duration
5 h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CCCCCC1)=O
Name
Type
product
Smiles
CC1CC(=O)CC(C1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03947406

Procedure details

To a stirred mixture of cycloheptanone (73.2 g.) and ethanol (200 cc.), containing ammonium acetate (6.4 g.) and kept at or below 0°C was added 1-amino-3,3,5-trimethylcyclohexyl hydroperoxide (69.2 g.; 76% pure). After the solid had dissolved (5 hours) the solution was stored at 0°C overnight and the product worked up as in the previous Examples. There were obtained unreacted cycloheptanone, and dihydroisophorone, and fractions (57.5 g.) b.p. 124° - 130°/0.3 mm.Hg., peroxide equivalent 283, perchloric acid equivalent 278 shown by mass spectroscopy to contain the peroxide ##SPC30##
Quantity
73.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step Two
Name
1-amino-3,3,5-trimethylcyclohexyl hydroperoxide
Quantity
69.2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C([O-])(=O)C.[NH4+].N[C:15]1([O:24]O)[CH2:20][CH:19]([CH3:21])[CH2:18][C:17]([CH3:23])([CH3:22])[CH2:16]1>C(O)C>[C:1]1(=[O:8])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:21][CH:19]1[CH2:18][C:17]([CH3:23])([CH3:22])[CH2:16][C:15](=[O:24])[CH2:20]1 |f:1.2|

Inputs

Step One
Name
Quantity
73.2 g
Type
reactant
Smiles
C1(CCCCCC1)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
6.4 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Three
Name
1-amino-3,3,5-trimethylcyclohexyl hydroperoxide
Quantity
69.2 g
Type
reactant
Smiles
NC1(CC(CC(C1)C)(C)C)OO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
below 0°C
DISSOLUTION
Type
DISSOLUTION
Details
After the solid had dissolved (5 hours) the solution
Duration
5 h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CCCCCC1)=O
Name
Type
product
Smiles
CC1CC(=O)CC(C1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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